An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride is a substituted pyrazine derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrazine ring is a key heterocyclic motif found in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities. The presence of a chloro- group and an ethanamine side chain, presented as a hydrochloride salt, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems, formulation development, and analytical characterization.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride. As a Senior Application Scientist, the following sections will not only present available data but also delve into the causality behind experimental choices for determining these properties, ensuring a blend of theoretical understanding and practical application. This document is designed to be a self-validating system, grounding its claims in authoritative references and providing detailed experimental protocols for reproducibility.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as guiding formulation and analytical method development.
Table of Physicochemical Properties
| Property | Value | Remarks |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₆H₉Cl₂N₃ | [1] |
| Molecular Weight | 194.06 g/mol | [1] |
| CAS Number | 2301045-38-3 | [1] |
| Appearance | Solid (predicted) | Based on related compounds. |
| Melting Point | Data not available | The melting point of the related compound 2-Amino-3-chloropyrazine is 164-169 °C[2]. Due to the ethanamine hydrochloride side chain, the melting point of the target compound is expected to be different and likely higher. |
| Boiling Point | Data not available | As a salt, it is expected to decompose at high temperatures rather than boil. |
| Solubility | Data not available | Expected to be soluble in water and polar organic solvents due to its hydrochloride salt form. The free base would exhibit lower aqueous solubility. |
| pKa (predicted) | ~7-8 | The pKa of the conjugate acid of the primary amine is estimated based on typical values for similar aliphatic amines. The pyrazine nitrogens are weakly basic. The predicted pKa for the related 2-Amino-3-chloropyrazine is 2.37[3]. |
Experimental Protocols for Physicochemical Characterization
The determination of physicochemical properties requires robust and reproducible experimental protocols. The following sections detail the methodologies for key parameters, explaining the rationale behind the chosen techniques.
Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
The thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution and is a critical parameter for oral drug absorption.
Principle: An excess of the solid compound is equilibrated with a specific solvent system over a defined period. The concentration of the dissolved compound in the filtered supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol:
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Accurately weigh and dissolve a known amount of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride in a known volume of deionized water.
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Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
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Place the electrode of the pH meter into the sample solution and monitor the initial pH.
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Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments.
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Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
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Continue the titration past the equivalence point.
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Plot the pH values against the volume of NaOH added.
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The pKa is determined as the pH at the point where half of the amine hydrochloride has been neutralized.
Causality of Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable compounds. The use of a standardized titrant and a calibrated pH meter is essential for the accuracy of the measurement. This method is particularly suitable for hydrochloride salts as the titration with a base directly measures the dissociation of the protonated amine.
Analytical Characterization (High-Performance Liquid Chromatography - HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. A validated HPLC method is essential for purity assessment, stability studies, and quantification in various matrices.
Principle: The compound is dissolved in a suitable solvent and injected into a liquid chromatograph. It is then separated from impurities on a stationary phase (column) by a mobile phase flowing under high pressure. Detection is typically achieved using a UV detector.
A Typical Reverse-Phase HPLC Method for Pyrazine Derivatives:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary for complex samples.
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection: UV at a suitable wavelength (e.g., 270 nm, to be determined by UV scan).
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Column Temperature: 30°C
Experimental Workflow for Method Development:
Caption: Workflow for HPLC Method Development.
Causality of Experimental Choices: Reverse-phase HPLC with a C18 column is a versatile and widely used method for the analysis of moderately polar organic compounds like pyrazine derivatives. The use of an acidic mobile phase (e.g., with formic acid) helps to ensure good peak shape for basic compounds by keeping the amine protonated. UV detection is suitable as the pyrazine ring contains a chromophore. Method validation is a regulatory requirement to ensure the method is reliable for its intended purpose.
Stability Indicating Studies
The stability of an API is a critical quality attribute that can affect its safety and efficacy. Stability studies are performed to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies: To develop a stability-indicating analytical method, forced degradation studies are performed. This involves subjecting the compound to stress conditions to generate degradation products.
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Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Dry heat at 105°C for 24 hours. [4]* Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.
The stressed samples are then analyzed by the developed HPLC method to separate the parent drug from any degradation products. The stability of chloropyrazine derivatives can be influenced by the reactivity of the chlorine atom towards nucleophilic substitution, especially under basic conditions. Amine hydrochloride salts are generally more stable than their corresponding free bases. [5] Thermogravimetric Analysis (TGA): TGA can be used to evaluate the thermal stability of the compound by measuring its mass change as a function of temperature. [4][6]For a hydrochloride salt, TGA can reveal the temperature at which the loss of HCl or decomposition of the molecule occurs.
Conclusion
References
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2-Amino-3-chloropyrazine | C4H4ClN3 | CID 276224 - PubChem. National Center for Biotechnology Information. [Link]
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1-(3-chloropyrazin-2-yl)ethanamine;hydrochloride – (2301045-38-3) - EON Biotech. EON Biotech. [Link]
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2-chloropyrazine, 14508-49-7 - The Good Scents Company. The Good Scents Company. [Link]
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Thermogravimetric analysis of the interaction of ammonium chloride... - ResearchGate. ResearchGate. [Link]
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(3-Chloropyrazin-2-yl)methanamine hydrochloride - PubChem. National Center for Biotechnology Information. [Link]
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Thermogravimetric analysis - Wikipedia. Wikipedia. [Link]
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Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG - TNO (Publications). TNO. [Link]
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Thermogravimetric Analysis - Improved Pharma. Improved Pharma. [Link]
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(3-Chloropyrazin-2-yl)Methanamine Hydrochloride CAS 939412-86-9. China Factory. [Link]
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CAS 939412-86-9 (3-Chloropyrazin-2-yl)Methanamine Hydrochloride - Pharmacy Research. Pharmacy Research. [Link]

